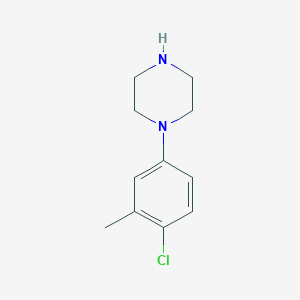

1-(4-Chloro-3-methylphenyl)piperazine

Description

Significance of the Piperazine (B1678402) Scaffold in Contemporary Medicinal Chemistry

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This simple structure is a cornerstone in modern drug design, frequently referred to as a "privileged scaffold" due to its widespread presence in a vast number of therapeutic agents. The significance of the piperazine moiety stems from several key characteristics:

Physicochemical Properties: The two nitrogen atoms in the piperazine ring can be substituted, allowing for fine-tuning of physicochemical properties such as solubility and basicity. This versatility is crucial for optimizing the pharmacokinetic profile of a drug candidate, including its absorption, distribution, metabolism, and excretion (ADME).

Structural Versatility: The piperazine core is a flexible linker that can connect different pharmacophoric groups, which are the essential features of a molecule that interact with a biological target. This allows chemists to orient these groups in the correct spatial arrangement to achieve high affinity and selectivity for a specific receptor or enzyme.

Broad Biological Activity: Piperazine-containing compounds have demonstrated an exceptionally broad range of biological activities. They are integral to drugs used for treating conditions affecting the central nervous system, inflammation, infections, and cardiovascular diseases. This wide therapeutic applicability underscores the scaffold's importance. nih.gov

The table below illustrates the diverse therapeutic applications of drugs containing the piperazine scaffold.

| Therapeutic Class | Examples of Piperazine-Containing Drugs |

| Antipsychotics | Aripiprazole, Cariprazine |

| Antidepressants | Trazodone, Nefazodone |

| Antihistamines | Cetirizine, Hydroxyzine |

| Anti-cancer Agents | Imatinib, Osimertinib |

| Antiviral Agents | Indinavir |

Overview of Substituted Phenylpiperazines as Pharmacologically Active Entities

When a piperazine ring is attached to a phenyl group, the resulting phenylpiperazine structure becomes a key pharmacophore for targeting a variety of biological systems, particularly within the central nervous system (CNS). isaacpub.org The phenyl ring and the basic nitrogen of the piperazine meet the structural requirements for binding to numerous protein targets. isaacpub.org

Substituted phenylpiperazines, where one or more hydrogen atoms on the phenyl ring are replaced by other functional groups, are a major focus of research. The nature and position of these substituents dramatically influence the compound's pharmacological profile, including its potency, selectivity, and mechanism of action. nih.gov For instance, many phenylpiperazine derivatives interact with G-protein coupled receptors (GPCRs), such as serotonergic, dopaminergic, and adrenergic receptors, which are critical targets for treating neurological and psychiatric disorders. isaacpub.org

The addition of substituents like halogens (e.g., chlorine) or alkyl groups (e.g., methyl) can alter the electronic and steric properties of the molecule, thereby affecting how it binds to its target. Research has shown that these modifications can lead to compounds with agonist, antagonist, or modulator activity at these receptors. nih.gov

Rationale for Investigating the Academic Potential of 1-(4-Chloro-3-methylphenyl)piperazine Derivatives

The academic and research interest in this compound and its derivatives is driven by a systematic approach to drug discovery known as Structure-Activity Relationship (SAR) studies. The goal is to understand how specific chemical features of a molecule relate to its biological activity. The rationale for investigating this particular compound is built on several key points:

Exploring Chemical Space: The 4-chloro and 3-methyl substitution pattern on the phenyl ring is a specific, yet relatively unexplored, combination. Investigating derivatives of this scaffold allows researchers to map out a new area of chemical space and potentially identify novel biological effects.

Modulation of Known Activities: Phenylpiperazines are known to have a range of activities, including potential as anticancer agents. nih.govmdpi.com The presence of a chloro group has been shown to enhance affinity for certain receptors, while a methyl group can also increase affinity for targets like the D1 dopamine (B1211576) receptor. nih.gov The combined effect of the electron-withdrawing chloro group and the electron-donating, sterically distinct methyl group could lead to derivatives with enhanced potency, improved selectivity for specific receptor subtypes, or a novel pharmacological profile compared to other substituted phenylpiperazines.

Scaffold for New Therapeutics: The core structure of this compound can serve as a starting point for the synthesis of more complex molecules. For example, a structurally related compound, 1-(3-chloro-4-methylphenyl)-4-(mesitylsulfonyl)piperazine, has been noted for its potential anticancer, antimicrobial, and neuropharmacological effects. This suggests that the this compound core is a promising foundation for developing new therapeutic agents targeting a range of diseases.

The table below summarizes the influence of common substituents on the phenyl ring of arylpiperazines, providing context for the investigation of the 4-chloro, 3-methyl pattern.

| Substituent | Position | General Influence on Activity |

| Chloro (Cl) | meta or para | Often enhances binding affinity due to electronic effects; can improve antimycobacterial activity. mdpi.com |

| Methyl (CH₃) | meta or para | Can enhance receptor affinity; affects steric interactions within the binding pocket. nih.gov |

| Trifluoromethyl (CF₃) | meta | Frequently used in CNS drugs; potent electron-withdrawing group that can alter receptor interactions. |

| Methoxy (OCH₃) | ortho, meta, or para | Electron-donating group that can influence binding and metabolic stability. |

By systematically synthesizing and evaluating derivatives of this compound, researchers can gain deeper insights into the intricate relationships between chemical structure and biological function, paving the way for the discovery of next-generation medicines.

Structure

3D Structure

Properties

Molecular Formula |

C11H15ClN2 |

|---|---|

Molecular Weight |

210.70 g/mol |

IUPAC Name |

1-(4-chloro-3-methylphenyl)piperazine |

InChI |

InChI=1S/C11H15ClN2/c1-9-8-10(2-3-11(9)12)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3 |

InChI Key |

DEESDIMYTYJVOS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)N2CCNCC2)Cl |

Origin of Product |

United States |

Synthetic Strategies for 1 4 Chloro 3 Methylphenyl Piperazine and Analogues

General Synthetic Routes to Arylpiperazines

The construction of arylpiperazines is a well-established field in organic synthesis, with several robust methods available. These can be broadly categorized into reactions that form the aryl-nitrogen bond and those that construct the piperazine (B1678402) ring itself.

Nucleophilic Substitution Reactions in Piperazine Ring Formation and Functionalization

Nucleophilic substitution is a cornerstone of arylpiperazine synthesis. This can involve either the piperazine acting as a nucleophile to displace a leaving group on an aromatic ring or the formation of the piperazine ring through nucleophilic attack.

One of the most prevalent methods is the palladium-catalyzed Buchwald-Hartwig amination. This reaction allows for the coupling of an aryl halide (or triflate) with piperazine. researchgate.net For the synthesis of arylpiperazines, this typically involves reacting a suitably substituted aryl halide with a large excess of piperazine, which can also serve as the solvent. organic-chemistry.org The use of palladium catalysts with specialized phosphine (B1218219) ligands facilitates this transformation under relatively mild conditions. Similarly, the Ullmann–Goldberg reaction, which uses a copper catalyst, is another classical method for forming the aryl-nitrogen bond, though it often requires harsher reaction conditions. mdpi.com

Aromatic nucleophilic substitution (SNAr) is also a viable route, particularly when the aromatic ring is activated by electron-withdrawing groups. mdpi.com In this approach, a halogen on an electron-deficient aryl ring is displaced by one of the nitrogen atoms of piperazine. researchgate.net

Alternatively, the piperazine ring can be constructed from an aniline (B41778) precursor. A common method involves the reaction of an aniline with bis-(2-chloroethyl)amine or diethanolamine. mdpi.comcore.ac.uk For instance, the synthesis of 1-(3-chlorophenyl) piperazine hydrochloride is achieved by reacting 3-chloroaniline (B41212) with di(2-chloroethyl) methylamine (B109427) hydrochloride. google.com This strategy builds the piperazine ring directly onto the desired aryl moiety.

Table 1: Comparison of Nucleophilic Substitution Methods for Arylpiperazine Synthesis

| Method | Catalyst/Reagent | Substrates | Typical Conditions | Advantages |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium catalyst with phosphine ligands | Aryl halides/triflates, Piperazine | Mild to moderate temperature | High efficiency, good functional group tolerance researchgate.netorganic-chemistry.org |

| Ullmann-Goldberg Reaction | Copper catalyst | Aryl halides, Piperazine | High temperatures | Cost-effective catalyst |

| SNAr | Base (e.g., K2CO3) | Electron-deficient aryl halides, Piperazine | Varies with substrate | No transition metal catalyst required researchgate.net |

Diazotization and Diazonium Coupling Strategies for Arylpiperazines

Diazotization followed by diazonium coupling represents another synthetic avenue for creating arylpiperazine structures. This method involves the conversion of a primary arylamine into a diazonium salt, which then couples with a secondary amine, such as piperazine. researchgate.net

The process begins with the diazotization of an aromatic amine using a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid at low temperatures. masterorganicchemistry.com The resulting aryl diazonium salt is an electrophile that can react with the nucleophilic secondary amine of the piperazine ring. This coupling reaction forms a triazene (B1217601) intermediate, which can subsequently be converted to the desired arylpiperazine. researchgate.net This strategy is particularly useful for synthesizing a variety of substituted arylpiperazines by simply changing the starting arylamine. researchgate.net The coupling reaction is an example of electrophilic substitution where the diazonium ion is attacked by the electron-rich piperazine nitrogen. slideshare.netlibretexts.org

Cyclization and Ring-Forming Methodologies for Piperazine Derivatization

Beyond building the aryl-nitrogen bond, various cyclization strategies can be employed to construct the piperazine ring itself, offering access to a wide range of substituted derivatives. mdpi.com

A notable method involves the catalytic reductive cyclization of dioximes. This approach can build a piperazine ring from a primary amino group by first converting it into a bis(oximinoalkyl)amine, followed by a catalytic hydrogenation step that forms the heterocyclic ring. nih.govnih.gov

Palladium-catalyzed cyclization reactions can be used to create highly substituted piperazines. For example, the coupling of a propargyl unit with a diamine component can yield piperazine structures with high regio- and stereochemical control. organic-chemistry.org Another strategy involves the gold-catalyzed cyclization of substrates derived from the ring-opening of cyclic sulfamidates to yield tetrahydropyrazines, which can then be reduced to the corresponding piperazine scaffolds. organic-chemistry.org

Multicomponent reactions, such as the Ugi reaction, followed by an intramolecular cyclization, provide a versatile route to morpholines and piperazines. acs.org This strategy allows for the rapid assembly of diverse piperazine structures from readily available starting materials.

Targeted Synthesis of 1-(4-Chloro-3-methylphenyl)piperazine Precursors and Key Intermediates

The synthesis of this compound relies on the preparation of key precursors. A logical and common approach is the reaction between 4-chloro-3-methylaniline (B14550) and bis(2-chloroethyl)amine (B1207034) hydrochloride. This method directly constructs the desired arylpiperazine from the corresponding aniline. nih.gov

The key intermediate, 4-chloro-3-methylaniline, can be synthesized from commercially available starting materials. For instance, 2-fluoro-4-methylaniline (B1213500) can undergo a series of reactions including acetylation, chlorosulfonation, and reduction to yield a thiophenol intermediate. nih.gov Further functionalization and cyclization with bis(2-chloroethyl)amine hydrochloride would lead to the phenylpiperazine core. nih.gov

Another relevant precursor synthesis is that of 1-[(4-chlorophenyl)phenylmethyl]piperazine (CPMP), which is a key intermediate for the antihistamine cetirizine. asianpubs.org While structurally different, the methods for its synthesis, such as the reaction of piperazine with 4-chlorobenzhydryl chloride, highlight the general principle of coupling a piperazine ring with a suitable electrophile. asianpubs.orgchemicalbook.com

Derivatization and Functionalization of the Piperazine Nitrogen Atoms

The presence of a second nitrogen atom in the piperazine ring offers a site for further functionalization, allowing for the synthesis of a vast library of derivatives with diverse properties. researchgate.net

N-Alkylation and N-Acylation Strategies

The unsubstituted nitrogen of a 1-arylpiperazine is nucleophilic and can readily undergo N-alkylation and N-acylation reactions. researchgate.net

N-Alkylation is a common strategy to introduce various substituents. This can be achieved through several methods:

Nucleophilic Substitution: The most straightforward method involves reacting the piperazine with an alkyl halide (e.g., alkyl chloride or bromide) or sulfonate in the presence of a base. mdpi.comresearchgate.net

Reductive Amination: This involves the reaction of the piperazine with an aldehyde or ketone in the presence of a reducing agent to form a new carbon-nitrogen bond. mdpi.comnih.gov

Reduction of Carboxamides: An N-acylpiperazine can be reduced to the corresponding N-alkylpiperazine. mdpi.com

N-Acylation involves the reaction of the piperazine with an acylating agent, such as an acyl chloride or a carboxylic acid activated with a coupling agent. researchgate.net This reaction forms an amide bond and is a common way to introduce a variety of functional groups. For example, this compound can be acylated with various benzoyl chlorides to produce a range of methanone (B1245722) derivatives.

Table 2: Common Derivatization Reactions of the Piperazine Nitrogen

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| N-Alkylation (Substitution) | Alkyl halide, Base | Alkyl |

| N-Alkylation (Reductive Amination) | Aldehyde/Ketone, Reducing Agent | Alkyl |

Introduction of Diverse Chemical Moieties for Structure-Activity Exploration

To effectively probe the structure-activity relationships of analogues based on the this compound core, various chemical moieties can be introduced at different positions of the molecule. The primary points for modification are typically the N4 nitrogen of the piperazine ring and, to a lesser extent, the phenyl ring, provided the core "1-(4-chloro-3-methylphenyl)" structure is maintained. Synthetic approaches generally involve the initial preparation of the core phenylpiperazine, followed by diversification.

A common synthetic route to prepare substituted phenylpiperazine derivatives involves a multi-step sequence. nih.gov This can be adapted for the synthesis of this compound analogues. The process may begin with a suitable substituted aniline, which undergoes cyclization with bis(2-chloroethyl)amine hydrochloride to form the piperazine ring. nih.gov Once the this compound scaffold is in hand, the secondary amine on the piperazine ring (N4) serves as a versatile handle for introducing a wide array of substituents through N-substitution reactions. nih.govmdpi.com

Common methods for N4-functionalization include:

N-Alkylation: Reaction with various alkyl halides or sulfonates can introduce simple or complex alkyl chains. mdpi.com

Reductive Amination: Condensation with aldehydes or ketones followed by reduction with agents like sodium triacetoxyborohydride (B8407120) allows for the introduction of diverse substituted benzyl (B1604629) or other alkyl groups. mdpi.comnih.gov

Acylation: Treatment with acyl chlorides or carboxylic acids (using coupling agents) yields amide derivatives.

Sulfonylation: Reaction with sulfonyl chlorides produces sulfonamides. nih.gov

These reactions enable the synthesis of a library of compounds where the properties of the N4-substituent (e.g., size, lipophilicity, hydrogen bonding capacity) are systematically varied. The resulting analogues can then be evaluated to determine how these changes affect their biological activity.

| Analogue | N4-Substituent (R) | Synthetic Method | Rationale for Modification |

|---|---|---|---|

| 1 | -CH₃ | Reductive amination with formaldehyde | Introduce a small, simple alkyl group. |

| 2 | -CH₂CH₂OH | Alkylation with 2-bromoethanol | Incorporate a hydroxyl group for potential hydrogen bonding. |

| 3 | -C(O)Ph | Acylation with benzoyl chloride | Add a bulky, aromatic amide moiety. |

| 4 | -SO₂CF₃ | Sulfonylation with trifluoromethanesulfonyl chloride | Introduce a strongly electron-withdrawing group. nih.gov |

The data gathered from such studies are crucial for building a comprehensive SAR profile, guiding the design of more potent and selective compounds. mdpi.comnih.gov The piperazine nitrogen atoms and the substituted aryl group are often critical for binding to biological targets, and systematic modification allows for the fine-tuning of these interactions. mdpi.com

Considerations for Stereoselective Synthesis of Chiral Analogues

The introduction of stereocenters into drug candidates is a key strategy in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties. nih.gov For analogues of this compound, chirality can be introduced by placing substituents on the carbon atoms of the piperazine ring. This necessitates the development of stereoselective synthetic methods to control the three-dimensional arrangement of atoms.

The synthesis of C-substituted chiral piperazines is a significant challenge, as many traditional methods are limited to N-substituted derivatives. nih.gov However, several modern strategies have been developed to address this:

From Chiral Precursors: A common approach is to start from readily available chiral building blocks, such as α-amino acids. rsc.orgnih.gov A multi-step sequence can convert an amino acid into a chiral 1,2-diamine, which can then undergo cyclization to form the desired enantiomerically pure substituted piperazine. rsc.orgnih.gov For example, a chiral diamine can undergo an aza-Michael addition to form the piperazine ring. rsc.org

Catalytic Asymmetric Synthesis: The use of chiral catalysts to control the stereochemical outcome of a reaction is a powerful tool.

Asymmetric Allylic Alkylation: Palladium-catalyzed decarboxylative allylic alkylation can be used to synthesize chiral piperazin-2-ones, which can then be reduced to the corresponding chiral piperazines. nih.gov

Iridium-Catalyzed Cycloadditions: A catalytic method using an iridium complex can achieve a formal [3+3] cycloaddition of imines to produce C-substituted piperazines with high diastereoselectivity. nih.gov

Copper-Catalyzed Cyclization: Asymmetric copper-catalyzed cyclizative aminoboration of aminoalkenes can produce chiral 2,3-disubstituted piperidines, and similar principles could be explored for piperazine synthesis. nih.gov

Diastereoselective Approaches: When creating a second stereocenter in a molecule that already contains one, it is possible to control the relative stereochemistry. For example, a diastereoselective intramolecular hydroamination can be a key step in a modular synthesis of 2,6-disubstituted piperazines. researchgate.net Reductive amination and selective alkylation steps can also be performed with high diastereoselectivity. clockss.org

The choice of synthetic strategy depends on the desired substitution pattern and stereochemistry of the target chiral analogue. For example, to synthesize a (2R)-methyl-1-(4-chloro-3-methylphenyl)piperazine, one might employ a strategy starting from D-alanine to construct the chiral piperazine core before coupling it to the 4-chloro-3-methylaniline fragment.

| Stereoselective Method | Key Transformation | Advantages | Reference |

|---|---|---|---|

| Chiral Pool Synthesis | Cyclization of chiral diamines derived from amino acids | Access to enantiomerically pure products. | rsc.orgnih.gov |

| Palladium-Catalyzed DAAA | Decarboxylative Asymmetric Allylic Alkylation | High yields and enantioselectivity for piperazinones. | nih.gov |

| Iridium-Catalyzed Cycloaddition | [3+3] annulation of imines | Atom-economical, high diastereoselectivity. | nih.gov |

| Diastereoselective Alkylation | Introduction of a substituent with stereocontrol from an existing chiral center | Good control over relative stereochemistry. | researchgate.netclockss.org |

These advanced synthetic methods provide the necessary tools to explore the full chemical space of chiral this compound analogues, which is essential for the development of compounds with optimized biological activity. rsc.org

Molecular Interactions and Receptor Binding Profiling of 1 4 Chloro 3 Methylphenyl Piperazine Analogues

G Protein-Coupled Receptors (GPCRs) and Their Modulation by Piperazines

Arylpiperazine derivatives are particularly known for their promiscuous binding to aminergic GPCRs, often displaying varying degrees of affinity and functional activity across receptor subtypes. This multi-target engagement is a hallmark of the chemical class.

Serotonin (B10506) Receptor Subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT6)

The serotonin (5-HT) system is a primary target for arylpiperazine compounds, with analogues showing a broad spectrum of activities from agonism to antagonism across different 5-HT receptor subtypes.

5-HT1A Receptors: Long-chain arylpiperazines are well-established ligands for the 5-HT1A receptor, often acting as partial agonists. nih.gov The nature of the aryl substituent and the linker chain significantly influences binding affinity. For instance, incorporating a 2-methoxyphenyl or 2,3-dichlorophenyl group into the piperazine (B1678402) ring can enhance affinity. nih.gov Studies on various arylpiperazine derivatives have revealed high-affinity binding, with Ki values often in the low nanomolar range. nih.govresearchgate.net Some of these compounds exhibit functional selectivity, preferentially activating G-protein-mediated cAMP signaling over the recruitment of β-arrestin-2, a pathway that can be qualitatively different from the endogenous agonist serotonin. researchgate.net

5-HT2A Receptors: The interaction of arylpiperazines with 5-HT2A receptors is complex, with different analogues acting as antagonists or partial agonists. nih.gov The compound m-chlorophenylpiperazine (mCPP), a notable arylpiperazine metabolite, demonstrates partial agonist activity at cloned 5-HT2A receptors. nih.gov The binding of arylpiperazine antagonists to the 5-HT2A receptor is stabilized by interactions with key residues such as Asp155, Trp336, and Phe339. nih.gov The stimulus effects of mCPP are thought to be mediated, in part, by antagonist activity at 5-HT2A receptors.

5-HT2B Receptors: The 5-HT2B receptor is implicated in various physiological functions, and its modulation by arylpiperazines has been investigated. Research on cloned human receptors has shown that mCPP acts as an antagonist at the human 5-HT2B receptor. This antagonistic action suggests that any physiological effects mediated by this receptor are more likely due to blockade rather than activation.

5-HT2C Receptors: Arylpiperazines, particularly mCPP, are potent agonists or partial agonists at the 5-HT2C receptor. The stimulus effects of mCPP are predominantly mediated by a combination of agonist activity at 5-HT2C receptors and antagonist activity at 5-HT2A receptors. This agonism is believed to contribute to effects on appetite and food consumption by acting on neural networks that control eating behavior.

5-HT6 Receptors: The 5-HT6 receptor has emerged as a significant target for cognitive enhancement, and several arylpiperazine-based compounds have been developed as potent antagonists. Compounds such as 5-Chloro-N-(4-methoxy-3-piperazin-1-yl-phenyl)-3-methyl-2-benzothiophenesulfonamide (SB-271046) exhibit high affinity and selectivity for the 5-HT6 receptor. A series of 1,3,5-triazine-methylpiperazine derivatives also showed very high affinity for the 5-HT6 receptor, with Ki values as low as 11 nM, and significant selectivity over other serotonin and dopamine (B1211576) receptors.

Dopamine Receptor Subtypes (e.g., D4)

Within the dopamine receptor family, the D4 subtype has been a particular focus for the development of selective arylpiperazine ligands. Certain 1,4-disubstituted aromatic piperazines exhibit high selectivity for the D4 receptor over other dopamine subtypes. Structure-activity relationship studies of (2-aryl-1-piperazinyl)-N-(3-methylphenyl)acetamides identified potent and selective D4 receptor agonists. The interaction often involves a common aromatic microdomain within the receptor. For example, the compound 3-[4-(4-chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine is a known D4 antagonist. The substitution pattern on the aryl ring of the piperazine is critical; a 2,3-dichloro substitution on the phenylpiperazine moiety often confers high affinity for the D3 receptor, while other substitutions can direct selectivity towards the D4 receptor.

Kappa Opioid Receptors (κ-OR)

The piperazine scaffold is also a component of ligands targeting opioid receptors. N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines have been identified as a class of kappa opioid receptor (κ-OR) antagonists. While some earlier 1-substituted 4-arylpiperazines were found to be relatively nonselective opioid antagonists, further structural modifications have led to compounds with high potency and selectivity for the κ-OR. For example, an N-substituted (S)-3-methyl-4-(3-hydroxyphenyl)piperazine analogue was developed that, while structurally similar to the potent κ-OR antagonist JDTic, exhibited a Ke value of 3.37 nM at the kappa receptor.

Cannabinoid Receptors (CB1, CB2)

While less common, piperazine-containing compounds have been developed as ligands for cannabinoid receptors. A class of benzhydryl piperazine analogues has been identified as cannabinoid CB1 receptor inverse agonists. One such compound, (4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone hydrochloride (LDK1229), binds to the CB1 receptor with a Ki value of 220 nM and shows greater selectivity for CB1 over CB2 receptors. The interaction of these ligands involves an aromatic microdomain within the CB1 receptor.

Metabotropic Glutamate (B1630785) Receptors (mGluR5)

Arylpiperazine derivatives have been explored as allosteric modulators of metabotropic glutamate receptors, specifically mGluR5. Positive allosteric modulators (PAMs) of mGluR5 are of interest for treating psychiatric disorders. Research has shown that the N-aryl piperazine chemotype can act as a "molecular switch"; depending on the amide substituent, these compounds can function as either negative allosteric modulators (antagonists) or as positive allosteric modulators (potentiators) of the glutamate response at the mGluR5 receptor. For example, 2-chloro-5-hydroxyphenylglycine (CHPG) is a selective orthosteric agonist of mGluR5.

Ligand Interactions with Ion Channels (e.g., Voltage-Gated Calcium Channels, Kv1.3 Potassium Channels)

While the primary targets for most arylpiperazine compounds are GPCRs, the broader piperazine scaffold has been utilized in the design of ligands for certain ion channels.

Voltage-Gated Calcium Channels: The piperazine moiety has been incorporated into selective ligands for the α2δ-1 subunit of voltage-gated calcium channels (VGCCs). A series of piperazinyl quinazolin-4-(3H)-one derivatives were developed, with some compounds reaching single-digit nanomolar affinities for the CaVα2δ-1 subunit, a key target in the treatment of neuropathic pain. nih.gov Additionally, trimethoxybenzyl piperazine derivatives have been investigated as inhibitors of N-type (CaV2.2) calcium channels.

Kv1.3 Potassium Channels: The voltage-gated potassium channel Kv1.3 is a therapeutic target for autoimmune diseases and cancer. It is primarily expressed in the immune and nervous systems. While a wide variety of small molecules and peptides have been developed as inhibitors, the reviewed literature does not prominently feature 1-(4-chloro-3-methylphenyl)piperazine or its close arylpiperazine analogues as a major class of direct Kv1.3 channel blockers. The known inhibitors typically interact with the channel's external vestibule or the water-filled cavity below the selectivity filter.

Data Tables

Table 1: Binding Affinities of Arylpiperazine Analogues at GPCRs

| Compound Class/Example | Receptor Target | Binding Affinity (Ki/Ke) | Activity |

|---|---|---|---|

| 1,3,5-Triazine-methylpiperazine derivative | 5-HT6 | 11 nM (Ki) | Antagonist |

| (S)-3-methyl-4-(3-hydroxyphenyl)piperazine analogue | κ-OR | 3.37 nM (Ke) | Antagonist |

| LDK1229 (benzhydryl piperazine) | CB1 | 220 nM (Ki) | Inverse Agonist |

| Piperazinyl quinazolin-4-(3H)-one derivative | CaVα2δ-1 | <10 nM (Ki) | Ligand |

Modulation of Monoamine Transporter Systems (e.g., Dopamine, Serotonin, Noradrenaline Transporters)

Phenylpiperazine derivatives are recognized for their interaction with monoamine transporter systems, which are crucial for regulating the synaptic concentrations of neurotransmitters such as dopamine, serotonin, and noradrenaline. The parent compound, 1-phenylpiperazine (B188723), acts as a monoamine releasing agent. wikipedia.org It demonstrates a modest selectivity for the norepinephrine (B1679862) transporter (NET) over the serotonin (SERT) and dopamine (DAT) transporters. wikipedia.org The EC50 values for monoamine release by 1-phenylpiperazine are 186 nM for norepinephrine, 880 nM for serotonin, and 2,530 nM for dopamine. wikipedia.org This indicates a roughly 4.7-fold higher potency for norepinephrine release compared to serotonin, and a 13.6-fold higher potency compared to dopamine. wikipedia.org

The introduction of substituents onto the phenyl ring of the piperazine moiety significantly influences the affinity and selectivity for these transporters. Studies on chlorophenylpiperazine (B10847632) analogues have revealed a particularly high affinity for the dopamine transporter. nih.gov For instance, research aimed at developing selective σ2 receptor ligands unexpectedly found that 1-(3-chlorophenyl)-4-phenethylpiperazine exhibited a preferentially increased affinity for DAT, identifying it as a highly selective DAT ligand. nih.gov A series of chloro-substituted phenylethyl piperazine analogues were shown to have high affinity for DAT. nih.gov

Monoamine Release Potency of 1-Phenylpiperazine

| Monoamine Transporter | EC₅₀ (nM) for Release |

|---|---|

| Norepinephrine Transporter (NET) | 186 |

| Serotonin Transporter (SERT) | 880 |

| Dopamine Transporter (DAT) | 2,530 |

Data sourced from Wikipedia wikipedia.org

Enzyme Inhibition and Allosteric Modulation by Piperazine Derivatives

Dihydrofolate reductase (DHFR) is a well-established target for antimicrobial agents due to its essential role in the synthesis of nucleic acids and amino acids. orscience.ruwikipedia.org Inhibitors of bacterial DHFR, such as trimethoprim, are crucial in chemotherapy. wikipedia.org The core structure often found in DHFR inhibitors is the 2,4-diaminopyrimidine (B92962) scaffold. mdpi.com While a wide range of heterocyclic compounds have been investigated as DHFR inhibitors, there is no specific information in the provided search results that details the activity of this compound or its direct analogues against bacterial DHFR systems. Research in this area has largely focused on other structural classes, such as diaminoquinazolines and diaminopyrroloquinazolines. wikipedia.org

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibitors are of interest for applications in cosmetics and medicine to address hyperpigmentation disorders. researchgate.netmdpi.com The piperazine scaffold has been incorporated into various molecules designed as tyrosinase inhibitors. documentsdelivered.comnih.govktu.edu.tr

Research has shown that (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives can be potent inhibitors of tyrosinase from Agaricus bisporus (AbTYR). researchgate.net The inhibitory activity is sensitive to the substitution pattern on the aroyl moiety, with hydrophobic ortho-substituents often leading to higher potency. researchgate.net For example, a derivative with a 2-chloro substituent on the aroyl ring displayed an IC₅₀ value of 2.6 µM, which is significantly more potent than the reference compound kojic acid (IC₅₀ = 17.8 µM). researchgate.net Another study on nitrophenylpiperazine derivatives identified a compound with an indole (B1671886) moiety that exhibited a tyrosinase inhibitory IC₅₀ of 72.55 μM. nih.govnih.gov Tosyl piperazine-engrafted dithiocarbamate (B8719985) derivatives have also shown promising tyrosinase inhibition, with IC₅₀ values ranging from 6.88 to 34.8 µM against bacterial tyrosinase. nih.gov

Tyrosinase Inhibitory Activity of Selected Piperazine Analogues

| Compound/Analogue Class | Description | Tyrosinase Source | IC₅₀ (µM) |

|---|---|---|---|

| (4-(4-hydroxyphenyl)piperazin-1-yl)(2-chlorophenyl)methanone | Analogue with 2-chloro substitution | Agaricus bisporus | 2.6 |

| Tosyl piperazine-dithiocarbamate derivative (4d) | 4-methoxy-containing derivative | Bacterial | 6.88 ± 0.11 |

| Nitrophenylpiperazine derivative (4l) | Derivative with an indole moiety | Not Specified | 72.55 |

| Kojic Acid (Reference) | Standard tyrosinase inhibitor | Agaricus bisporus | 17.8 |

Data compiled from multiple sources researchgate.netnih.govnih.gov

Piperazine derivatives have been extensively studied as inhibitors of both cholinesterases (acetylcholinesterase, AChE, and butyrylcholinesterase, BChE) and monoamine oxidases (MAO-A and MAO-B), which are key enzymes in the central nervous system and targets for the treatment of neurodegenerative diseases. nih.govfrontiersin.org

In the context of cholinesterase inhibition, piperazine-tethered biphenyl-3-oxo-1,2,4-triazine derivatives have been synthesized and evaluated. nih.gov One such compound demonstrated significant non-competitive inhibition of AChE with an IC₅₀ value of 0.2 µM. nih.gov Other studies on piperazine-substituted chalcones showed weaker AChE inhibition. nih.gov

Regarding monoamine oxidase, numerous piperazine derivatives have shown potent and selective inhibition, particularly of MAO-B. nih.govnih.govnih.govbohrium.com For example, a study of N-methyl-piperazine chalcones identified a 3-trifluoromethyl-4-fluorinated derivative as a highly selective MAO-B inhibitor with an IC₅₀ of 0.71 µM and a Kᵢ of 0.21 µM. nih.gov Another series of 1,4-biphenylpiperazine derivatives yielded a compound with an IC₅₀ of 53 nM for MAO-B, showing high selectivity over MAO-A. nih.govbohrium.com The inhibitory profile is highly dependent on the nature and position of substituents on the phenyl ring. nih.gov For MAO-B affinity, large hydrophobic substituents tend to produce compounds with higher affinity. nih.gov

Enzyme Inhibitory Activities of Phenylpiperazine Analogues

| Enzyme | Analogue Class | IC₅₀ / Kᵢ |

|---|---|---|

| Acetylcholinesterase (AChE) | Piperazine-tethered biphenyl-3-oxo-1,2,4-triazine | IC₅₀ = 0.2 µM |

| Monoamine Oxidase B (MAO-B) | 1,4-Biphenylpiperazine derivative | IC₅₀ = 53 nM |

| Monoamine Oxidase B (MAO-B) | N-methyl-piperazine chalcone (B49325) (3-CF₃, 4-F) | IC₅₀ = 0.71 µM (Kᵢ = 0.21 µM) |

| Monoamine Oxidase A (MAO-A) | Pyridazinobenzylpiperidine derivative (3-Cl) | IC₅₀ = 3.857 µM |

| Monoamine Oxidase B (MAO-B) | Pyridazinobenzylpiperidine derivative (3-Cl) | IC₅₀ = 0.203 µM |

Data compiled from multiple sources nih.govnih.govnih.govbohrium.comnih.gov

Methodologies for Ligand-Target Binding and Functional Assays

Radioligand binding assays are a fundamental technique used to determine the affinity of a compound for a specific receptor or transporter. giffordbioscience.com This methodology is considered the gold standard for quantifying the interaction between a ligand and its target. giffordbioscience.com The assay involves incubating a biological preparation containing the target (e.g., cell membranes expressing a specific transporter) with a radiolabeled ligand (a ligand containing a radioactive isotope like ³H or ¹⁴C). researchgate.netgiffordbioscience.com

In a typical competitive binding assay, a fixed concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of an unlabeled test compound. giffordbioscience.com The test compound competes with the radioligand for binding to the target. As the concentration of the unlabeled compound increases, it displaces the radioligand, leading to a decrease in the measured radioactivity bound to the membranes. giffordbioscience.com

The amount of bound radioactivity is measured after separating the bound and free radioligand, typically by rapid filtration through glass fiber filters. giffordbioscience.comgiffordbioscience.com The data are then used to generate a competition curve, from which the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The IC₅₀ value can then be converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity (Kₔ) of the radioligand. giffordbioscience.com This technique is routinely used to characterize the binding of phenylpiperazine derivatives to monoamine transporters and other receptors. researchgate.netnih.gov

Functional Assays (e.g., [³⁵S]-GTPγS Binding Analysis, In vitro Bioassays) for Efficacy

Functional assays are pivotal in determining the efficacy of a compound at its target receptor, moving beyond simple binding affinity to quantify the cellular response initiated by the ligand. For analogues of this compound, techniques such as [³⁵S]-GTPγS binding analysis and other in vitro bioassays are employed to characterize their functional activity, primarily at serotonin and dopamine receptors. These assays elucidate whether a compound acts as an agonist, partial agonist, antagonist, or inverse agonist.

The [³⁵S]-GTPγS binding assay is a widely used functional assay that measures the activation of G-protein coupled receptors (GPCRs). The binding of a non-hydrolyzable GTP analogue, [³⁵S]-GTPγS, to Gα subunits is an early and quantifiable step in the signal transduction cascade following receptor activation by an agonist. An increase in [³⁵S]-GTPγS binding in the presence of a test compound indicates agonistic activity. The potency (EC₅₀) and efficacy (Eₘₐₓ) of the compound can be determined from concentration-response curves.

For instance, in studies of various arylpiperazine derivatives, their functional activity at serotonin 5-HT₁ₐ and 5-HT₂ₐ receptors, as well as dopamine D₂ receptors, has been assessed using functional assays like cAMP (cyclic adenosine (B11128) monophosphate) signaling. In these assays, agonist activation of Gᵢ-coupled receptors such as the 5-HT₁ₐ receptor typically leads to an inhibition of forskolin-stimulated cAMP production. Conversely, antagonists would block the effect of a known agonist on cAMP levels.

Below are tables summarizing functional assay data for representative arylpiperazine analogues, illustrating the types of data generated from such studies.

Table 1: Functional Activity of Selected Arylpiperazine Analogues at Dopamine D₂ Receptors

| Compound Reference | Receptor | Assay Type | Functional Response | Potency (EC₅₀/IC₅₀) | Efficacy (% of standard) |

| Analogue A | Human D₂ | cAMP Signaling | Antagonist | IC₅₀: 38 nM | 82.7% inhibition |

| Analogue B | Human D₂ | cAMP Signaling | Antagonist | - | 48.5% inhibition @ 1µM |

| Analogue C | Human D₂ | cAMP Signaling | Antagonist | - | 50.8% inhibition @ 1µM |

This table presents representative data for arylpiperazine analogues to illustrate typical findings from functional assays. Data for this compound was not specifically found.

Table 2: Functional Activity of Selected Arylpiperazine Analogues at Serotonin 5-HT₁ₐ Receptors

| Compound Reference | Receptor | Assay Type | Functional Response | Potency (EC₅₀) | Efficacy (% of standard) |

| Analogue D | Human 5-HT₁ₐ | cAMP Signaling | Agonist | - | - |

| Analogue E | Human 5-HT₁ₐ | cAMP Signaling | Agonist | - | - |

| Analogue F | Human 5-HT₁ₐ | cAMP Signaling | Partial Agonist | - | - |

This table presents representative data for arylpiperazine analogues to illustrate typical findings from functional assays. Data for this compound was not specifically found.

Other in vitro bioassays, such as measuring second messenger responses (e.g., calcium mobilization) or reporter gene activation, can also be used to quantify the efficacy of these compounds at various receptors. The choice of assay depends on the specific G-protein coupling of the receptor of interest. Collectively, these functional assays are indispensable for building a comprehensive pharmacological profile of this compound analogues and for guiding the design of new compounds with desired efficacy.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Elucidation of Key Pharmacophoric Features Governing Biological Activity

The pharmacophore of a molecule represents the essential spatial arrangement of features that are necessary for its biological activity. For arylpiperazine derivatives, including 1-(4-Chloro-3-methylphenyl)piperazine, the key pharmacophoric elements are well-recognized and contribute to their interactions with various receptors, particularly G-protein coupled receptors (GPCRs) like serotonin (B10506) and dopamine (B1211576) receptors. mdpi.comnih.gov

The fundamental pharmacophore for this class of compounds generally consists of:

An aromatic ring (the substituted phenyl group).

A protonatable nitrogen atom within the piperazine (B1678402) ring.

The second nitrogen atom of the piperazine ring, which can be a site for further substitution.

The substituted phenyl ring often engages in hydrophobic and van der Waals interactions within the receptor binding pocket. The basic nitrogen of the piperazine ring is typically involved in a crucial ionic interaction with an acidic residue, such as aspartate, in the transmembrane domain of the target receptor. nih.gov The distance and geometry between these features are critical for optimal receptor binding.

Impact of Halogenation and Methylation on the Phenyl Ring on Compound Potency and Selectivity

The nature and position of substituents on the phenyl ring of arylpiperazines have a profound impact on their potency and selectivity for different biological targets. In the case of this compound, the presence of both a chloro and a methyl group is significant.

Halogenation, particularly with chlorine, at the para-position (position 4) of the phenyl ring is a common strategy in drug design. The chloro group is electron-withdrawing and can influence the electronic environment of the aromatic ring, potentially enhancing binding affinity through halogen bonding or by altering the pKa of the piperazine nitrogen. Studies on related chlorophenylpiperazine (B10847632) analogues have shown that this substitution can lead to high affinity for various receptors, including dopamine transporters. nih.gov

The methyl group at the meta-position (position 3) introduces steric bulk and alters the lipophilicity of the molecule. This can influence how the ligand fits into the binding pocket and may contribute to selectivity for specific receptor subtypes. For instance, in a series of 1-phenylbenzazepines, a C-3'-methyl group was found to enhance dopamine D1 receptor affinity. mdpi.com The combination of the 4-chloro and 3-methyl substituents creates a unique electronic and steric profile that fine-tunes the compound's interaction with its biological targets.

The following table summarizes the effects of different substitutions on the phenyl ring of piperazine derivatives based on findings from related compounds.

| Substitution Pattern | Effect on Potency/Selectivity | Reference Compound Example | Receptor Target |

| 4-Chloro | Can increase affinity | 1-(3-chlorophenyl)-4-phenethylpiperazine | Dopamine Transporter |

| 3-Methyl | Can enhance affinity | 1-phenylbenzazepines with C-3'-methyl | Dopamine D1 Receptor |

| 2,3-Dichloro | High affinity | [4-(4-Carboxamidobutyl)]-1-(2,3-dichlorophenyl)piperazine | Dopamine D3 Receptor |

| 2-Methoxy | Can enhance affinity but may reduce selectivity | [4-(4-Carboxamidobutyl)]-1-(2-methoxyphenyl)piperazine | Dopamine D2/D3 Receptors |

Influence of Piperazine N-Substitution on Ligand-Target Interactions

The nitrogen atom at the N1 position of the piperazine ring is a key point for structural modification, and the nature of the substituent at this position plays a critical role in determining the ligand's interaction with its target. researchgate.net The N1-substituent, often referred to as the "tail" of the molecule, can extend into different regions of the receptor binding pocket, influencing both affinity and functional activity (i.e., whether the compound acts as an agonist, antagonist, or inverse agonist).

Bioisosteric Replacement and Scaffold Hopping Strategies in Piperazine Derivative Design

Bioisosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry to optimize lead compounds by replacing a part of the molecule with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. spirochem.comuniroma1.it

In the context of this compound, bioisosteric replacement could be applied to the substituted phenyl ring. For example, the phenyl ring could be replaced with other aromatic or heteroaromatic systems to explore new interactions with the receptor. drughunter.com Common bioisosteres for a phenyl ring include thiophene, pyridine, and bicyclic systems. This strategy can lead to compounds with improved properties, such as increased metabolic stability or altered solubility. researchgate.net

Scaffold hopping involves replacing the core structure of a molecule (the scaffold) with a chemically different one while maintaining the original biological activity. bhsai.org For arylpiperazines, the piperazine ring itself can be considered a scaffold. Scaffold hopping could involve replacing the piperazine ring with other cyclic diamines or conformationally constrained analogs to explore new chemical space and potentially discover compounds with novel pharmacological profiles. bhsai.org This approach has been successfully used to develop new ligands for various GPCRs. mdpi.com

Conformational Analysis and its Role in Receptor Recognition and Ligand Efficacy

The three-dimensional conformation of this compound is a critical determinant of its ability to bind to a receptor and elicit a biological response. The piperazine ring typically adopts a chair conformation, but the orientation of the substituents on both the phenyl ring and the piperazine nitrogen can vary. nih.gov

Conformational analysis of substituted piperazines has shown that the preference for axial or equatorial substitution can be influenced by the nature of the substituents. nih.gov The relative orientation of the aryl group and the N1-substituent is crucial for proper alignment within the receptor's binding pocket. Molecular modeling studies have demonstrated that the active conformation of arylpiperazine ligands often involves an extended structure that allows for simultaneous interaction with different subsites of the receptor. nih.gov The ability of the molecule to adopt a low-energy conformation that is complementary to the binding site is a key factor in determining its affinity and efficacy. mdpi.com

Computational Chemistry and in Silico Investigations

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is crucial for understanding how a ligand, such as a derivative of 1-(4-Chloro-3-methylphenyl)piperazine, might interact with a biological target, typically a protein or enzyme.

While specific docking studies on this compound are not extensively detailed in the provided literature, the principles can be inferred from studies on analogous piperazine-containing molecules. For instance, docking studies on piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives against carbonic anhydrase IX (CAIX), a cancer-related protein, revealed key interactions. These studies showed binding affinities ranging from -7.39 to -8.61 kcal/mol, with interactions involving hydrogen bonds and hydrophobic contacts with specific amino acid residues like Arg6, Trp9, and Val130. nih.gov Similarly, novel arylpiperazine derivatives have been docked against the androgen receptor (AR) to predict their potential as antagonists. nih.gov

For this compound, a hypothetical docking study would involve preparing the 3D structure of the ligand and the target receptor. The piperazine (B1678402) ring is likely to be a key interaction point, potentially forming hydrogen bonds, while the substituted phenyl ring (4-chloro-3-methylphenyl) would likely engage in hydrophobic and van der Waals interactions within the receptor's binding pocket. The precise nature of these interactions, including bond distances and binding energies, would be quantified to predict the compound's affinity and selectivity for the target.

Table 1: Representative Molecular Docking Data for Piperazine Derivatives

| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives | Carbonic Anhydrase IX (PDB: 5FL4) | -7.39 to -8.61 | Arg6, Trp9, Val130, Asn66, Arg64 |

This table is illustrative and based on data for structurally related piperazine derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Optimization

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, unsynthesized compounds and to optimize the structure of lead compounds to improve their potency.

QSAR studies on piperazine derivatives have identified several molecular descriptors that significantly correlate with their biological activity. mdpi.com These descriptors can be electronic (e.g., Lowest Unoccupied Molecular Orbital energy - ELUMO), steric (e.g., Molar Refractivity - MR), or topological (e.g., Topological Polar Surface Area - PSA). mdpi.com For example, a QSAR study on piperazine derivatives as mTORC1 inhibitors revealed that ELUMO, electrophilicity index (ω), MR, aqueous solubility (Log S), PSA, and refractive index (n) were key predictors of inhibitory activity. mdpi.com

For this compound, a QSAR model could be developed using a dataset of similar compounds with known activities against a specific target. The model would likely show that the electronic properties conferred by the chlorine atom and the steric bulk of the methyl group on the phenyl ring are important determinants of its activity. By analyzing the model, researchers could predict how modifications to the substitution pattern on the phenyl ring or alterations to the piperazine moiety would affect the compound's biological activity, thus guiding synthetic efforts. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Assessment

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (electron density) of many-body systems, particularly atoms, molecules, and the condensed phases. DFT calculations can provide valuable information about a molecule's geometry, vibrational frequencies, and electronic properties.

Studies on related substituted phenylpiperazine compounds have utilized DFT calculations, typically with the B3LYP functional and a basis set like 6-311+G*, to determine optimized molecular structures, bond lengths, and bond angles. bohrium.comresearchgate.net For this compound, DFT would be employed to calculate its ground-state electronic structure. This would reveal the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO energy gap. figshare.com These parameters are crucial for understanding the molecule's chemical reactivity, kinetic stability, and charge transfer properties. researchgate.net The presence of the electron-withdrawing chlorine atom and the electron-donating methyl group would significantly influence the electronic properties of the phenyl ring and, consequently, the reactivity of the entire molecule. bohrium.com

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system.

MD simulations can be used to study the conformational flexibility of this compound and its interactions with solvent molecules, typically water, to mimic physiological conditions. Furthermore, MD simulations are invaluable for refining the results of molecular docking. After docking a ligand to its receptor, an MD simulation of the ligand-receptor complex can be performed to assess the stability of the binding pose over time. Research on piperazine-linked derivatives has used MD simulations to confirm the stability of docking results and to analyze the persistence of key interactions, such as hydrogen bonds, within the protein's active site. researchgate.net This provides a more dynamic and realistic picture of the binding event than static docking alone.

Pharmacophore Modeling and Virtual Screening Approaches

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore modeling can be used to identify the essential structural motifs responsible for a compound's biological activity and to virtually screen large compound libraries for molecules containing this pharmacophore.

For a series of active piperazine derivatives, a pharmacophore model would typically consist of features like hydrogen bond acceptors (from the piperazine nitrogens), hydrogen bond donors, hydrophobic regions (from the aromatic ring), and positive or negative ionizable features. researchgate.net A pharmacophore model derived from compounds structurally similar to this compound could be used to search databases for new potential hits. This approach is a powerful tool in the early stages of drug discovery for identifying novel chemical scaffolds with the desired biological activity. researchgate.net

Prediction of Molecular Polarity and Stability through Electrostatic Potential Maps and Frontier Orbital Analysis

Molecular Electrostatic Potential (MEP) maps are useful for visualizing the charge distribution of a molecule and for predicting sites of electrophilic and nucleophilic attack. researchgate.net The MEP map of this compound would show negative potential (typically colored red) around the electronegative chlorine atom and the piperazine nitrogens, indicating regions susceptible to electrophilic attack. Positive potential (colored blue) would be expected around the hydrogen atoms, particularly those on the piperazine ring, marking sites for nucleophilic attack. sci-hub.se

Topological Analysis of Noncovalent Interactions (e.g., Quantum Theory of Atoms in Molecules - QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) is a method used to analyze the electron density distribution to characterize chemical bonding and noncovalent interactions. researchgate.net By analyzing the topology of the electron density, QTAIM can identify bond critical points (BCPs) which signify the presence of an interaction between atoms. The properties of the electron density at these BCPs, such as its magnitude and the Laplacian, can be used to classify the nature of the interaction (e.g., covalent, ionic, hydrogen bond, or van der Waals).

In the context of this compound, QTAIM could be applied to its complex with a biological target, as obtained from docking or MD simulations. This analysis would provide a rigorous quantum mechanical description of the noncovalent interactions, such as hydrogen bonds between the piperazine nitrogens and receptor residues, or weaker C-H···π interactions involving the substituted phenyl ring. This level of detail offers a deeper understanding of the forces that stabilize the ligand-receptor complex. researchgate.net

Reactivity Predictions Utilizing Fukui Functions and Average Local Ionization Energy (ALIE)

A comprehensive search of scientific literature and chemical databases did not yield specific studies applying Fukui functions and Average Local Ionization Energy (ALIE) to predict the reactivity of this compound. These computational tools are instrumental in identifying the most reactive sites within a molecule.

Fukui functions are a concept within Density Functional Theory (DFT) that help to identify the regions of a molecule that are most susceptible to nucleophilic or electrophilic attack. tandfonline.com By analyzing the change in electron density as an electron is added or removed, one can pinpoint the atoms that are most likely to participate in a chemical reaction.

Average Local Ionization Energy (ALIE) is another valuable tool that maps the energy required to remove an electron from any point in the space of a molecule. nih.gov Regions with low ALIE values indicate the presence of loosely bound electrons, which are typically the most reactive sites for electrophilic and radical attacks.

While these methods have been applied to various other organic molecules to elucidate their reactivity, specific computational studies detailing the Fukui functions and ALIE values for this compound are not currently available in the public domain. Such an investigation would be a valuable endeavor for future research to better understand the chemical behavior of this compound.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion) Profiling

ADMET studies on related arylpiperazine derivatives have been conducted, providing a general understanding of how this class of compounds might behave. nih.govresearchgate.net These studies typically involve the use of various computational models to predict properties such as:

Absorption: How well the compound is absorbed into the bloodstream, often predicted by its solubility and permeability.

Distribution: Where the compound is likely to travel within the body, including its ability to cross the blood-brain barrier.

Metabolism: How the compound is broken down by enzymes in the body, which can affect its efficacy and potential for drug-drug interactions.

Excretion: How the compound and its metabolites are removed from the body.

Toxicity: The potential for the compound to cause adverse effects.

Without specific computational studies on this compound, it is not possible to provide a detailed and accurate ADMET profile. The following table illustrates the types of parameters that would typically be evaluated in such a study, but the corresponding data for this specific compound remains to be determined through dedicated in silico modeling.

| ADMET Property | Predicted Parameter | Value |

| Absorption | Human Intestinal Absorption | Data not available |

| Caco-2 Permeability | Data not available | |

| Distribution | Blood-Brain Barrier Penetration | Data not available |

| Plasma Protein Binding | Data not available | |

| Metabolism | CYP450 2D6 Inhibition | Data not available |

| CYP450 3A4 Inhibition | Data not available | |

| Excretion | Renal Organic Cation Transporter | Data not available |

| Toxicity | hERG Inhibition | Data not available |

| Ames Mutagenicity | Data not available |

Future computational research focusing on this compound is necessary to populate this and other predictive tables, which would provide valuable insights into its potential as a therapeutic agent or its risk as a chemical substance.

Preclinical Pharmacological Activity and Mechanistic Studies of 1 4 Chloro 3 Methylphenyl Piperazine Analogues

Antineoplastic and Antiproliferative Activities of Piperazine (B1678402) Derivatives

Derivatives of 1-(4-chloro-3-methylphenyl)piperazine have emerged as a significant area of interest in oncological research. Preclinical studies have illuminated their potential as antineoplastic and antiproliferative agents, demonstrating multifaceted mechanisms of action against various cancer cell lines. These compounds have shown promise in disrupting key cellular processes essential for tumor growth and survival, including microtubule dynamics, cell cycle progression, and the induction of programmed cell death.

Inhibition of Microtubule Synthesis and Cell Cycle Progression

A crucial mechanism by which piperazine analogues exert their anticancer effects is through the disruption of microtubule dynamics. Microtubules are fundamental components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell shape. The interference with their normal function can lead to mitotic arrest and ultimately, cell death, making them a validated target for cancer chemotherapy.

A notable example is the highly active derivative, ((4-(3-chlorophenyl)piperazin-1-yl)(2-ethoxyphenyl)methanone), designated as AK301. nih.govnih.gov This compound has been shown to induce mitotic arrest in human colon cancer cells (HT29) with a half-maximal effective concentration (ED50) of approximately 115 nM. nih.govnih.gov Mechanistic investigations revealed that AK301 slows the rate of tubulin polymerization, a key process in microtubule formation. nih.govnih.gov While it doesn't completely abolish polymerization, this disruption is significant enough to interfere with the proper formation and function of the mitotic spindle. nih.govnih.gov

The cellular consequence of this microtubule disruption is a pronounced arrest in the G2/M phase of the cell cycle. nih.govmdpi.com This is a critical checkpoint that ensures the cell is ready for mitosis. By interfering with microtubule dynamics, compounds like AK301 trigger this checkpoint, preventing the cell from proceeding with division. nih.gov Studies have shown that treatment with these analogues leads to the formation of multiple microtubule organizing centers, further highlighting their disruptive effect on the mitotic apparatus. nih.gov This G2/M arrest is a hallmark of many successful microtubule-targeting anticancer agents. mdpi.com

The antiproliferative activity of these piperazine derivatives has been demonstrated across a range of cancer cell lines, including those of the colon, prostate, breast, lung, and leukemia. nih.gov

Below is a table summarizing the effects of a representative piperazine analogue on cell cycle progression:

| Compound | Cell Line | Effect | Concentration (ED50) |

| AK301 | HT29 (Colon Cancer) | G2/M Phase Arrest | ~115 nM |

Anti-Angiogenic Effects

While direct preclinical studies on the anti-angiogenic effects of this compound analogues are not extensively detailed in the currently available literature, the broader class of compounds that target microtubule dynamics often exhibit anti-angiogenic properties. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen.

The rationale for the potential anti-angiogenic activity of these piperazine derivatives lies in their ability to disrupt the endothelial cell cytoskeleton. Endothelial cells, which line the blood vessels, rely on a dynamic microtubule network for migration and proliferation, two key steps in angiogenesis. By inhibiting microtubule polymerization, these compounds can impede the ability of endothelial cells to form new vascular structures.

Although specific data for this compound analogues is limited, other novel multimodal compounds have demonstrated the interplay between microtubule disruption and anti-angiogenic activity. nih.gov For instance, certain chromene derivatives have been identified as potent microtubule-disrupting agents that also exhibit a high potential to inhibit blood vessel formation in vivo. nih.gov This suggests that the anti-angiogenic potential of microtubule-targeting agents is a promising area for further investigation for this class of piperazine derivatives.

Apoptosis Induction in Malignant Cells

A significant outcome of the cellular stresses induced by this compound analogues is the initiation of apoptosis, or programmed cell death. This is a critical mechanism for eliminating damaged or cancerous cells and is a primary goal of many cancer therapies.

The induction of apoptosis by these piperazine derivatives is often caspase-dependent. nih.govresearchgate.nete-century.us Caspases are a family of protease enzymes that play an essential role in the execution phase of apoptosis. Studies have shown that treatment with these compounds leads to the activation of key caspases, such as caspase-3, caspase-8, and caspase-9. nih.govnih.gov The activation of caspase-8 suggests the involvement of the extrinsic apoptotic pathway, which is often triggered by external death signals, while the activation of caspase-9 points to the intrinsic, or mitochondrial, pathway. nih.govnih.gov

The piperazine derivative AK301, for example, has been found to sensitize colon cancer cells to apoptosis induced by tumor necrosis factor (TNF), a potent inflammatory cytokine. nih.govnih.gov Cells arrested in mitosis by AK301 showed an increased readiness to activate caspases-8, -9, and -3 in the presence of TNF. nih.govnih.gov This suggests a synergistic effect where the disruption of microtubule dynamics lowers the threshold for apoptosis induction.

Furthermore, a novel piperazine compound, C505, has demonstrated potent anticancer activity by inducing caspase-dependent apoptosis. nih.govresearchgate.nete-century.us This compound was found to inhibit multiple cancer signaling pathways, including those that promote cell survival, thereby tipping the balance towards cell death. nih.govresearchgate.nete-century.us

The table below summarizes the apoptotic effects of a representative piperazine analogue:

| Compound | Cell Line | Key Apoptotic Events |

| AK301 | HT29 (Colon Cancer) | Sensitization to TNF-induced apoptosis, Activation of caspases-8, -9, and -3 |

| C505 | K562, HeLa, AGS | Caspase-dependent apoptosis |

Neuropharmacological Effects in Preclinical Models

In addition to their potential in oncology, analogues of this compound have been investigated for their neuropharmacological properties. The piperazine moiety is a common scaffold in many centrally acting drugs, and derivatives of this class have shown promise in preclinical models of depression and psychosis.

Antidepressant-Like Activities

Preclinical studies have indicated that certain piperazine derivatives possess antidepressant-like properties. These effects are often evaluated in rodent models such as the forced swim test, where a reduction in immobility time is indicative of an antidepressant effect.

One such compound, the piperazine derivative LQFM212, has demonstrated an antidepressant-like effect in mice. nih.gov This effect is believed to be mediated through the monoaminergic pathway, as pretreatment with antagonists for various monoamine receptors reversed the antidepressant-like activity. nih.gov Furthermore, repeated treatment with LQFM212 was found to increase the levels of brain-derived neurotrophic factor (BDNF) in the hippocampus, a key brain region implicated in the pathophysiology of depression. nih.gov

The involvement of the serotonergic system is a recurring theme in the antidepressant-like activity of piperazine derivatives. researchgate.net The piperazine nucleus is a key structural component of many compounds that interact with serotonin (B10506) receptors. researchgate.net

Antipsychotic Potential (e.g., Amphetamine-Induced Hyperlocomotion Reversal)

The potential of this compound analogues as antipsychotic agents has been explored in preclinical models that mimic certain aspects of psychosis. One of the most widely used models is the reversal of amphetamine-induced hyperlocomotion in rodents. Amphetamine increases dopamine (B1211576) levels in the brain, leading to increased motor activity, which is considered analogous to the positive symptoms of schizophrenia. The ability of a compound to attenuate this hyperactivity is predictive of antipsychotic efficacy.

While specific studies on this compound analogues in this model are not extensively documented, the broader class of piperazine-containing compounds has been a fertile ground for the development of antipsychotic drugs. nih.gov For instance, 1-(m-chlorophenyl)piperazine (mCPP) has been studied for its effects on the serotonin system, which is also implicated in the mechanism of action of some antipsychotic medications. nih.gov

The reduction of amphetamine-induced hyperlocomotion is a classic preclinical test for antipsychotic potential. nih.gov Various antipsychotic drugs, including both typical and atypical agents, have been shown to be effective in this model. frontiersin.orgunimelb.edu.au The mechanism often involves the modulation of dopamine and serotonin receptor systems. frontiersin.org Given the structural similarities to known psychoactive agents, further investigation into the antipsychotic potential of this compound analogues is a logical step in their preclinical characterization.

Antihistaminic Properties

The piperazine nucleus is a common feature in many antihistaminic drugs. Structural modifications of serotonergic agents containing a polycyclic piperazinyl imide led to the development of compounds with significant H1-antagonist activity. One such derivative, 2-[4-[4-[bis(4-fluorophenyl)methyl]-1-piperazinyl]-4,4a,5,5a,6,6a-hexahydro-4,6-ethenocycloprop[f]isoindole-1,3(2H,3aH)-dione, showed promising results as an H1-antagonist. nih.gov Further research led to the creation of xanthinyl-substituted piperazinyl and piperidinyl derivatives with potent antihistamine H1-activity. nih.gov

In a separate study, a series of 1-substituted-4-(3-chlorophenyl)- acgpubs.orgnih.govnih.govtriazolo[4,3-a]quinazolin-5(4H)-ones were synthesized and evaluated for their H1-antihistaminic effects. The most potent compound in this series, 4-(3-chlorophenyl)-1-methyl- acgpubs.orgnih.govnih.govtriazolo[4,3-a]quinazolin-5(4H)-one, demonstrated a 69.65% protection against histamine-induced bronchoconstriction in guinea pigs, an efficacy comparable to the reference drug, chlorpheniramine (B86927) maleate. researchgate.net Notably, this compound exhibited significantly less sedative effects than chlorpheniramine maleate. researchgate.net

Neuroprotective Effects

Research into the neuroprotective potential of piperazine analogues has shown promising results. One study synthesized a series of N(1)- and N(2)-propargylphenelzine derivatives and analogues. Two of these compounds, N(1)- and N(2)-propargylphenelzines, were found to be effective in preventing DSP-4-induced noradrenaline depletion in the hippocampus of mice, indicating potential neuroprotective properties. nih.gov

Another study investigated the neuroprotective effects of piperine (B192125) in a mouse model of Parkinson's disease induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). The results showed that piperine treatment mitigated MPTP-induced deficits in motor coordination and cognitive function. nih.gov It also prevented the decrease in tyrosine hydroxylase-positive cells in the substantia nigra. nih.gov The protective effects of piperine are attributed to its antioxidant, anti-apoptotic, and anti-inflammatory mechanisms. nih.gov

Antimicrobial Efficacy

Piperazine derivatives have been extensively studied for their antimicrobial properties, demonstrating a broad spectrum of activity against various pathogens. researchgate.net

Antibacterial Activities

Numerous studies have confirmed the antibacterial potential of piperazine analogues. nih.govresearchgate.netijbpas.com Synthesized piperazine derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Streptomyces epidermidis, Pseudomonas aeruginosa, and Escherichia coli. acgpubs.orgresearchgate.netnih.gov

A series of novel Mannich bases with a piperazine moiety displayed significant activity against Gram-positive bacteria, particularly staphylococci and bacteria from the Micrococcus and Bacillus genera. nih.gov Some of these compounds also showed activity against selected Gram-negative bacteria, including those from the Enterobacteriaceae family. nih.gov Another study on newly synthesized piperazine derivatives containing an s-triazine moiety found them to be effective against both Gram-positive and Gram-negative bacterial strains. jocpr.com

The table below summarizes the antibacterial activity of selected piperazine derivatives against various bacterial strains.

| Compound/Analogue | Bacterial Strain | Activity/Result | Reference |

| Substituted piperazine derivatives | Staphylococcus aureus, Streptomyces epidermidis, Pseudomonas aeruginosa, Escherichia coli | Significant antibacterial properties | acgpubs.orgresearchgate.net |

| Novel Mannich bases with piperazine moiety | Gram-positive bacteria (staphylococci, Micrococcus, Bacillus), Gram-negative bacteria (Enterobacteriaceae) | Significant activity | nih.gov |

| Piperazine derivatives with s-triazine | Gram-positive and Gram-negative bacteria | Effective antimicrobial activity | jocpr.com |

| N-alkyl and N-aryl piperazine derivatives | Staphylococcus aureus, Pseudomonas aeruginosa, Streptomyces epidermidis, Escherichia coli | Significant activity against bacterial strains | nih.gov |

Antifungal Activities

In addition to their antibacterial effects, many piperazine derivatives have demonstrated significant antifungal properties. acgpubs.orgresearchgate.netijbpas.com These compounds have been tested against a range of fungal pathogens, including Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus. acgpubs.orgresearchgate.net

One study found that while their synthesized N-alkyl and N-aryl piperazine derivatives showed significant activity against bacterial strains, they were less active against the tested fungi. nih.gov However, another study on novel Mannich bases with a piperazine moiety reported high fungistatic activity against Candida spp. yeasts, particularly C. parapsilosis. nih.gov

The antifungal activity of various piperazine analogues is detailed in the table below.

| Compound/Analogue | Fungal Strain | Activity/Result | Reference |

| Substituted piperazine derivatives | Candida albicans, Aspergillus niger, Aspergillus flavus, Aspergillus fumigatus | Significant antifungal properties | acgpubs.orgresearchgate.net |

| Novel Mannich bases with piperazine moiety | Candida spp. yeasts (C. parapsilosis) | High fungistatic activity | nih.gov |

| N-alkyl and N-aryl piperazine derivatives | Aspergillus fumigatus, Aspergillus flavus, Aspergillus niger | Less active against tested fungi | nih.gov |

Antiviral Activities (e.g., Anti-HIV-1)

The antiviral potential of piperazine analogues, particularly against the Human Immunodeficiency Virus Type 1 (HIV-1), has been a subject of research. A bistriazoloacridone analogue, temacrazine, which contains a piperazine moiety, was found to inhibit acute HIV-1 infections at nanomolar concentrations. nih.gov This compound also suppressed virus production from cells chronically and latently infected with HIV-1. nih.gov The mechanism of action was identified as the selective inhibition of HIV-1 transcription during the postintegrative phase of viral replication. nih.gov

Further research has identified other piperazine-containing compounds with anti-HIV-1 activity. For instance, some compounds have been shown to inhibit the HIV-1 capsid (CA) protein. nih.gov A series of novel phenylalanine derivatives were designed as HIV-1 CA protein inhibitors, with some showing exceptional anti-HIV-1 activity. nih.gov

The table below highlights the anti-HIV-1 activity of specific piperazine analogues.

| Compound/Analogue | Mechanism of Action | Activity/Result | Reference |